Product packaging for 7-(chloromethyl)-1-benzofuran(Cat. No.:CAS No. 158820-53-2)

7-(chloromethyl)-1-benzofuran

Cat. No.: B6251523
CAS No.: 158820-53-2
M. Wt: 166.60 g/mol
InChI Key: JACYXEXAYBGZIF-UHFFFAOYSA-N
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Description

7-(chloromethyl)-1-benzofuran is a high-purity chemical reagent serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its core structure is the benzofuran scaffold, a fused heterocyclic system composed of benzene and furan rings, which is recognized as a privileged structure in medicinal chemistry . This scaffold is found in numerous biologically active natural and synthetic compounds with a range of pharmacological properties . The reactive chloromethyl group at the 7-position makes this compound a particularly valuable building block for the design and synthesis of novel derivatives. Researchers utilize this functionality to create amide linkages, incorporate piperazine rings, or attach other heterocyclic systems, thereby exploring structure-activity relationships (SAR) . A primary research application of this compound and its derivatives is in the investigation of new anticancer agents . Benzofuran-based compounds have demonstrated significant therapeutic potential in this area, exhibiting potent and selective cytotoxic activity against various human cancer cell lines, including lung, breast, and leukemia cells . The mechanism of action for such compounds can involve inhibiting key cancer cell proliferation pathways, inducing apoptosis, and causing cell cycle arrest . The incorporation of specific substituents, such as halogens, is a common strategy to enhance the binding affinity and potency of these molecules . As such, this compound is an essential starting material for medicinal chemists aiming to develop new anticancer therapies with improved efficacy and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158820-53-2

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

7-(chloromethyl)-1-benzofuran

InChI

InChI=1S/C9H7ClO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2

InChI Key

JACYXEXAYBGZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCl)OC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Chloromethyl 1 Benzofuran and Its Precursors

Strategies for Benzofuran (B130515) Ring Construction in the Context of C7-Substitution

The formation of the benzofuran skeleton with a handle for C7-functionalization is the initial critical step. Various methodologies have been developed to control the regioselectivity of these cyclization reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of substituted benzofurans. To achieve C7-substitution, these methods typically start with a 2,6-disubstituted phenol (B47542), where one substituent is involved in the furan (B31954) ring formation and the other becomes the C7-substituent or its precursor.

One common approach involves the O-alkylation of a 2-substituted phenol followed by cyclization. For instance, a 2-halophenol bearing a substituent at the 6-position can be O-alkenylated or O-alkynylated, and the resulting intermediate can undergo an intramolecular Heck or other transition-metal-catalyzed cyclization to form the 7-substituted benzofuran. A notable example is the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones, which allows for the construction of the benzofuran ring through a direct oxidative aromatic C–O bond formation mdpi.com.

Another strategy involves the acid-catalyzed cyclization of ortho-hydroxy-substituted precursors. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of benzofuranones, which can be subsequently converted to benzofurans. This method offers programmable substitution at any position, including C7 nih.govoregonstate.edu.

Intermolecular Coupling Strategies

Intermolecular coupling reactions provide a versatile means to construct the benzofuran ring from two separate components, allowing for the incorporation of a C7-substituent from a suitably substituted starting material.

A classic approach involves the reaction of a phenol with an α-haloketone. A direct, one-step synthesis of benzofurans has been reported from readily available phenols and α-haloketones, promoted by titanium tetrachloride. This method combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration, demonstrating high levels of regioselectivity mdpi.com. To obtain a 7-substituted benzofuran, a 2-substituted phenol would be the required starting material.

An unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has also been disclosed. This method proceeds via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent substituent migration, leading to various highly substituted benzofurans researchgate.net.

Palladium-Catalyzed Cyclization Routes for Benzofurans

Palladium catalysis offers efficient and selective methods for benzofuran synthesis. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

A prominent palladium-catalyzed route is the intramolecular oxidative cyclization of o-alkenylphenols. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction has been developed for the synthesis of benzofurans nih.govrsc.org. The substitution pattern on the starting 2-hydroxystyrene determines the substitution on the resulting benzofuran.

Another powerful method involves the palladium-catalyzed coupling of o-halophenols with alkynes, followed by cyclization. This can be performed in a one-pot fashion. To achieve C7-substitution, a 2-halo-6-substituted phenol is used as the starting material. Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been shown to produce a library of benzofuran compounds, where the substitution on the phenol precursor dictates the final product structure researchgate.net.

Catalyst SystemStarting MaterialsProduct Type
Pd(OAc)2 / Ligand2-Hydroxystyrene, Iodobenzene2-Arylbenzofuran
Pd(PPh3)4 / CuIo-Halophenol, Alkyne2,3-Disubstituted Benzofuran
Pd(OAc)2 / OxidantPhenol, Alkenylcarboxylic AcidSubstituted Benzofuran

Gold-Catalyzed Approaches to Benzofuran Derivatives

Gold catalysts have emerged as powerful tools for the synthesis of benzofurans, often promoting cyclizations under mild conditions with high efficiency.

The gold-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols is a widely used method. The carbophilic nature of gold catalysts activates the alkyne towards nucleophilic attack by the phenolic oxygen. By starting with a 2-alkynylphenol bearing a substituent at the 6-position, a 7-substituted benzofuran can be selectively synthesized mdpi.com. Gold(I)-catalyzed tandem cyclization of related 2-(1-alkynyl)-2-alken-1-ones with nitrones has also been reported as a practical entry to bicyclic oxazine derivatives, which can be precursors to functionalized benzofurans beilstein-journals.org.

CatalystStarting MaterialProduct Type
Au(I) complexeso-AlkynylphenolSubstituted Benzofuran
Ph3PAuCl / AgOTf2-(1-Alkynyl)-2-alken-1-one, NitroneBicyclic Oxazine (Benzofuran precursor)

Introduction of the Chloromethyl Group at the C7-Position

Once a benzofuran with a suitable functional group or precursor at the C7 position is synthesized, the final step is the introduction of the chloromethyl group.

Electrophilic Chloromethylation Reactions on Benzofuran Derivatives

Direct electrophilic aromatic substitution on the benzofuran ring, such as chloromethylation, typically occurs at the electron-rich C2 or C3 positions pixel-online.netstackexchange.comechemi.com. Therefore, direct chloromethylation of benzofuran to obtain the 7-chloro-methyl derivative is generally not a viable synthetic route due to poor regioselectivity.

A more effective strategy involves the functionalization of a pre-installed group at the C7 position. A common precursor is 7-methylbenzofuran. The methyl group can be halogenated to a chloromethyl group using standard free-radical halogenation conditions, for example, with N-chlorosuccinimide (NCS) in the presence of a radical initiator.

Alternatively, a 7-hydroxymethylbenzofuran precursor can be synthesized. This can be achieved by the reduction of a 7-carboxybenzofuran or 7-formylbenzofuran, which in turn can be prepared through various synthetic routes targeting the C7 position. The 7-hydroxymethylbenzofuran can then be converted to 7-(chloromethyl)-1-benzofuran using a variety of chlorinating agents, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

The Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic method for introducing chloromethyl groups onto aromatic rings wikipedia.orgjk-sci.com. However, its application to benzofuran would likely suffer from a lack of regioselectivity, with substitution favoring the more activated positions of the furan ring.

Precursor at C7ReagentFunctional Group Transformation
-CH3N-Chlorosuccinimide (NCS), InitiatorMethyl to Chloromethyl
-CH2OHThionyl Chloride (SOCl2)Hydroxymethyl to Chloromethyl
-CH2OHPhosphorus Trichloride (PCl3)Hydroxymethyl to Chloromethyl
-HFormaldehyde, HCl, ZnCl2 (Blanc reaction)Direct (but likely unselective) Chloromethylation

Chlorination of Hydroxymethyl Precursors

The conversion of a hydroxymethyl group to a chloromethyl group is a fundamental transformation in organic synthesis. For a precursor such as (1-benzofuran-7-yl)methanol, several standard chlorinating agents can be employed. The choice of reagent depends on factors like substrate sensitivity, desired reaction conditions, and scalability.

Using Thionyl Chloride: Thionyl chloride (SOCl₂) is a widely used reagent for converting primary alcohols to their corresponding alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This process is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl generated.

The Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl chlorides, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgalfa-chemistry.com The process begins with the formation of a phosphonium (B103445) salt from PPh₃ and CCl₄. The alcohol then attacks the phosphonium salt, leading to an oxyphosphonium intermediate. A subsequent Sₙ2 displacement by the chloride ion yields the desired this compound and triphenylphosphine oxide as a byproduct. wikipedia.orgyoutube.com The strong P=O double bond formed in the byproduct is a key driving force for the reaction. wikipedia.org Due to restrictions on the use of carbon tetrachloride, alternative chlorine sources can be used. organic-chemistry.org

MethodReagentsKey FeaturesByproducts
Thionyl Chloride SOCl₂, often with a base (e.g., pyridine)Efficient conversion; gaseous byproducts simplify workup.SO₂, HCl
Appel Reaction PPh₃, CCl₄Mild, neutral conditions; suitable for sensitive molecules; proceeds with inversion of configuration at chiral centers. organic-chemistry.orgalfa-chemistry.comPh₃PO, CHCl₃

Conversion of Other Functional Groups to Chloromethyl

Besides the chlorination of hydroxymethyl precursors, the chloromethyl group can be installed through other synthetic routes, either by direct introduction onto the benzofuran ring or by modification of an existing functional group.

Blanc Chloromethylation: The Blanc chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group directly onto an aromatic ring. wikipedia.orglibretexts.org This reaction uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgjk-sci.com The reaction proceeds by forming a highly electrophilic species from formaldehyde under acidic conditions, which is then attacked by the π-electrons of the benzofuran ring. libretexts.orgyoutube.com The resulting benzyl (B1604629) alcohol is rapidly converted to the chloride in the reaction medium. libretexts.org For benzofuran, the substitution pattern would need to be controlled to favor the 7-position. A significant drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether, requiring careful handling. libretexts.orgjk-sci.com

Free Radical Chlorination of a Methyl Group: If 7-methyl-1-benzofuran is available as a precursor, the chloromethyl group can be formed via free-radical chlorination. masterorganicchemistry.com This reaction is typically initiated by UV light (hν) or a radical initiator and involves the reaction of the methyl group with chlorine gas (Cl₂). masterorganicchemistry.com The mechanism proceeds through a chain reaction involving chlorine radicals. This method can lack selectivity, potentially leading to di- and trichlorinated products, and may require careful control of reaction conditions to achieve a good yield of the monochlorinated product.

MethodStarting MaterialReagentsMechanismKey Considerations
Blanc Chloromethylation 1-BenzofuranFormaldehyde (CH₂O), HCl, ZnCl₂Electrophilic Aromatic SubstitutionCan form carcinogenic byproducts; regioselectivity is a concern. wikipedia.orglibretexts.org
Free Radical Chlorination 7-Methyl-1-benzofuranCl₂, UV light (hν) or initiatorFree Radical SubstitutionCan lead to over-chlorination; selectivity can be poor. masterorganicchemistry.com

Multi-Step Synthetic Sequences towards this compound

The synthesis of this compound is typically achieved through a multi-step sequence that first constructs the core benzofuran ring with an appropriate functional group at the 7-position, followed by conversion to the chloromethyl group.

One common strategy for constructing the benzofuran skeleton involves the coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. For example, a 2-iodophenol bearing a precursor functional group at the 3-position can undergo a Sonogashira coupling with an alkyne. The resulting intermediate can then be induced to cyclize to form the substituted benzofuran ring.

Illustrative Synthetic Sequence: A plausible multi-step synthesis could begin with a suitably protected 2-bromo-3-methylphenol.

Sonogashira Coupling: The phenol is coupled with an acetylene equivalent (e.g., trimethylsilylacetylene) using a palladium-copper catalyst system. This is followed by deprotection of the silyl group.

Intramolecular Cyclization: The resulting 2-(ethynyl)phenol derivative undergoes intramolecular cyclization, often catalyzed by a transition metal or base, to form 7-methyl-1-benzofuran.

Radical Chlorination: The 7-methyl-1-benzofuran is then subjected to controlled free-radical chlorination (as described in 2.2.3) to yield this compound.

Alternatively, a precursor like 2-amino-4,5-methylenedioxybenzaldehyde can undergo a Friedländer condensation with ethyl 4-chloro-3-oxobutanoate to build a more complex heterocyclic system that already contains a chloromethyl group, demonstrating a strategy where the key group is carried through the synthesis. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Benzofuran Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. The synthesis of benzofuran derivatives has benefited from these advancements, with new methods designed to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Catalysis in Benign Solvents: One green approach involves performing transition metal-catalyzed reactions in environmentally benign solvents. For instance, a one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in a deep eutectic solvent (DES), which is a biodegradable and low-toxicity alternative to traditional volatile organic solvents.

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive reactions, thus avoiding the need for stoichiometric chemical oxidants or reductants. A catalyst-free electrochemical synthesis of benzofuran derivatives has been demonstrated, which proceeds in an aqueous solution, generating products in good yields with high purity and minimizing waste.

Mechanosynthesis: Mechanochemistry, or mechanosynthesis, involves conducting reactions in the solid state by mechanical milling, often without any solvent. This technique has been applied to the synthesis of organometallic polymers containing benzofuran units, significantly reducing solvent use and sometimes leading to different product properties compared to solution-based synthesis.

Green Chemistry ApproachKey PrincipleExample Application in Benzofuran SynthesisAdvantages
Catalysis in Deep Eutectic Solvents (DES) Use of safer, biodegradable solvents.Copper-catalyzed one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes.Avoids volatile organic compounds (VOCs); DES can be recyclable.
Electrochemical Synthesis Use of electricity as a "reagent".Electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles in an aqueous buffer.Eliminates chemical reagents, often performed in water, simple workup.
Mechanosynthesis Solvent-free or low-solvent reactions.Mechanical milling of a ligand polymer with a metal salt to produce organometallic polymers with benzofuran moieties.Drastically reduces or eliminates solvent waste; can be more energy-efficient.

Chemical Reactivity and Mechanistic Investigations of 7 Chloromethyl 1 Benzofuran

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The C7-chloromethyl group of 7-(chloromethyl)-1-benzofuran is analogous to a benzylic halide, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.

Reactions with Oxygen-Centered Nucleophiles

The displacement of the chloride ion by oxygen-centered nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ethers. While specific studies on this compound are not extensively detailed in the literature, the general reactivity pattern of benzylic halides suggests that these reactions would proceed under standard Williamson ether synthesis conditions. For instance, treatment with an alkoxide or a phenoxide in a suitable polar aprotic solvent would be expected to yield the corresponding 7-(alkoxymethyl)-1-benzofuran or 7-(aryloxymethyl)-1-benzofuran.

A general procedure for the preparation of methyl esters from related benzofuran (B130515) carboxylic acids involves refluxing with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. This highlights the feasibility of O-alkylation on the benzofuran scaffold, a reaction type analogous to the etherification of the chloromethyl group.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

Nucleophile Reagent/Conditions Expected Product
Alkoxide (RO⁻) ROH, Base (e.g., NaH) 7-(alkoxymethyl)-1-benzofuran

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amination, Formation of Imines)

The reaction of this compound with various nitrogen-centered nucleophiles, such as primary and secondary amines, is a key method for introducing nitrogen-containing functional groups. These amination reactions typically proceed via a nucleophilic substitution mechanism to afford the corresponding 7-(aminomethyl)-1-benzofuran derivatives. For example, a study on the synthesis of 3-aminomethylbenzofurans via a radical coupling reaction highlights the interest in introducing amino moieties to the benzofuran core. nih.gov While this study employed a different synthetic strategy, it underscores the importance of aminobenzofuran derivatives.

The reaction conditions for the direct amination of this compound would likely involve reacting the chloro derivative with an excess of the desired amine, which can also act as the base to neutralize the liberated HCl, or in the presence of an external base like triethylamine (B128534) or potassium carbonate.

The formation of imines from the resulting primary amine is a subsequent possibility. The 7-(aminomethyl)-1-benzofuran, being a primary amine, can react with aldehydes or ketones under appropriate conditions (e.g., acid catalysis and removal of water) to form the corresponding imine (Schiff base).

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

Nucleophile Reagent/Conditions Product
Primary Amine (RNH₂) Excess RNH₂ or RNH₂ + Base 7-((alkylamino)methyl)-1-benzofuran
Secondary Amine (R₂NH) Excess R₂NH or R₂NH + Base 7-((dialkylamino)methyl)-1-benzofuran

Reactions with Carbon-Centered Nucleophiles (e.g., Cyanation, Grignard Reactions, Wittig Reactions)

The formation of new carbon-carbon bonds at the 7-position can be achieved through reactions with various carbon-centered nucleophiles.

Cyanation: The displacement of the chloride by a cyanide ion, typically from a salt like potassium cyanide (KCN), is a valuable transformation as it introduces a nitrile group. This cyano group can then be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.

Grignard Reactions: While Grignard reagents are strong nucleophiles, their reaction with benzylic halides can sometimes be complicated by side reactions. However, under carefully controlled conditions, the reaction of a Grignard reagent (RMgX) with this compound could potentially lead to the formation of the corresponding 7-alkyl- or 7-aryl-substituted benzofuran.

Wittig Reactions: The Wittig reaction provides a powerful method for the synthesis of alkenes. To utilize this reaction, this compound would first need to be converted into a phosphonium (B103445) salt by reaction with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). Subsequent treatment of this phosphonium salt with a strong base generates a phosphorus ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, where one of the vinylic carbons is the former chloromethyl carbon. A study on the synthesis of 7-methoxy-2-substituted-benzofuran-5-carboxaldehydes utilized an intramolecular Wittig reaction as a key step, demonstrating the applicability of this reaction type to the benzofuran system.

Table 3: Representative Reactions with Carbon-Centered Nucleophiles

Reaction Type Reagent/Conditions Product
Cyanation KCN, polar aprotic solvent 7-(cyanomethyl)-1-benzofuran
Grignard Reaction RMgX, ether solvent 7-(alkyl/aryl)-1-benzofuran

Heteroatom Nucleophile Interactions (e.g., Sulfur, Phosphorus)

Sulfur Nucleophiles: The reaction of this compound with sulfur-centered nucleophiles, such as thiols or sodium hydrosulfide, would lead to the formation of the corresponding thioethers (sulfides) or thiols. For instance, a DMTSF-mediated electrophilic cyclization has been used for the synthesis of 3-thiomethyl-substituted benzo[b]furans, indicating the compatibility of sulfur functionalities with the benzofuran ring. rsc.org

Phosphorus Nucleophiles: As mentioned in the context of the Wittig reaction, phosphines can act as nucleophiles to displace the chloride from this compound, forming a phosphonium salt. This is a crucial step in preparing the necessary phosphorus ylide for alkene synthesis.

Table 4: Representative Reactions with Heteroatom Nucleophiles

Nucleophile Type Reagent/Conditions Product
Sulfur RSH, Base or NaSH 7-((alkylthio)methyl)-1-benzofuran or 7-(mercaptomethyl)-1-benzofuran

Mechanistic Pathways of Nucleophilic Substitution at the C7-Chloromethyl Group

The nucleophilic substitution reactions at the C7-chloromethyl group of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

The substrate is a primary benzylic-type halide. The benzylic position can stabilize a developing positive charge through resonance with the benzofuran ring system, which would favor an S(_N)1 pathway involving a carbocation intermediate. However, being a primary halide, it is also relatively unhindered, which is a key requirement for the concerted S(_N)2 mechanism.

Factors that would favor an S(_N)1 mechanism include:

The use of a polar protic solvent to stabilize the carbocation intermediate and the leaving group.

A weak nucleophile.

The presence of electron-donating groups on the benzofuran ring, which would further stabilize the benzylic carbocation.

Factors that would favor an S(_N)2 mechanism include:

The use of a polar aprotic solvent.

A strong, non-bulky nucleophile.

The absence of steric hindrance around the reaction center.

Given the nature of this compound, it is likely that many of its nucleophilic substitution reactions occur via a pathway that has characteristics of both S(_N)1 and S(_N)2 mechanisms, or that the predominant mechanism can be controlled by the choice of reaction conditions. The stability of the leaving group is also a crucial factor, with better leaving groups accelerating the reaction regardless of the specific pathway. libretexts.org

Reactions Involving the Benzofuran Ring System

The benzofuran ring system itself is aromatic and can undergo reactions typical of such systems, although the reactivity is influenced by the presence of the heteroatom and any substituents. The electron-rich nature of the furan (B31954) ring generally directs electrophilic substitution to the 2- and 3-positions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution. In the case of benzofurans, acylation often leads to a mixture of 2- and 3-acyl derivatives. researchgate.net The presence of the chloromethyl group at the 7-position, being weakly deactivating, would likely influence the regioselectivity of such reactions. Intramolecular Friedel-Crafts reactions have also been employed in the synthesis of complex benzofuran-containing structures. rsc.org

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. Conversely, benzofurans bearing electron-withdrawing groups can act as dienophiles. nih.gov The participation of the 2,3-double bond of the benzofuran ring as a dienophile in normal electron demand [4+2] cycloadditions has been reported, leading to the formation of tricyclic systems. nih.gov The outcome and feasibility of a Diels-Alder reaction with this compound would depend on the nature of the diene or dienophile it is reacted with and the reaction conditions employed.

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The reactivity of the benzofuran core in this compound is influenced by the electron-donating nature of the heterocyclic oxygen atom and the electronic effects of the substituents. Generally, electrophilic attack on the unsubstituted benzofuran molecule is preferred at the C2 and C3 positions of the furan ring due to the higher electron density at these positions. chemicalbook.com The difference in electron population between C2 and C3 is small, leading to potentially poor selectivity and the formation of both C2- and C3-substituted products. chemicalbook.com

For this compound, electrophilic substitution can occur on either the furan or the benzene (B151609) ring. The chloromethyl group at the C7 position is a weak deactivator and directs incoming electrophiles to the ortho and para positions (C6 and C4, respectively) of the benzene ring. However, the furan ring is generally more activated towards electrophiles than the benzene ring.

Friedel-Crafts Acylation:

A common electrophilic aromatic substitution reaction is the Friedel-Crafts acylation. wikipedia.orgnih.govsemanticscholar.org In the context of benzofurans, this reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to activate the acylating agent (e.g., an acyl chloride or anhydride). researchgate.netresearchgate.net The acylation of this compound would be expected to yield a mixture of products, with substitution occurring primarily at the C2 position of the furan ring.

Nitration:

Nitration of benzofuran can be achieved using various nitrating agents. Mild conditions, such as ceric ammonium (B1175870) nitrate (B79036) in acetic anhydride, tend to yield the 2-nitrobenzo[b]furan selectively. chemicalbook.com Harsher conditions might lead to a mixture of 2- and 3-nitro isomers. chemicalbook.com For this compound, nitration would likely follow a similar pattern, with the primary substitution product being 7-(chloromethyl)-2-nitro-1-benzofuran.

ReactionTypical ReagentsExpected Major Product(s) for this compound
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃)2-Acyl-7-(chloromethyl)-1-benzofuran
NitrationHNO₃/H₂SO₄ or CAN/Ac₂O7-(chloromethyl)-2-nitro-1-benzofuran
BrominationBr₂, Lewis Acid2-Bromo-7-(chloromethyl)-1-benzofuran and/or 3-Bromo-7-(chloromethyl)-1-benzofuran

Dearomatization Reactions of the Benzofuran Ring

Dearomatization reactions transform an aromatic system into a non-aromatic one, providing access to valuable three-dimensional molecular scaffolds. For benzofurans, dearomatization typically involves the furan ring, leading to 2,3-dihydrobenzofuran (B1216630) derivatives which are prevalent in many biologically active compounds.

One strategy for the dearomatization of benzofurans involves a copper(I)-catalyzed radical addition and cyclization cascade. While not specifically documented for this compound, a related transformation has been reported for benzofurans reacting with 2-(chloromethyl)anilines. This reaction proceeds through a radical dearomatization process to synthesize spiro-dihydrobenzofuran derivatives. Such strategies highlight the potential for the benzofuran ring in this compound to undergo dearomatization through radical pathways.

Another approach is through sigmatropic rearrangements. For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement of intermediates derived from phenols and alkynyl sulfoxides can lead to dearomatized intermediates which then aromatize to form highly substituted benzofurans. rsc.org This process involves a temporary loss of aromaticity in the benzene ring.

Oxidative Transformations of the Furan Ring

The furan ring within the benzofuran scaffold is susceptible to oxidative cleavage. organicreactions.org This transformation is a useful synthetic tool as it can unmask a 1,4-dicarbonyl functionality. The oxidation of benzofurans can be achieved with various oxidizing agents, often leading to ring-opened products.

For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can initially form a reactive epoxide across the 2,3-double bond. This epoxide can then undergo further reactions, such as rearrangement or ring-opening, to afford keto esters or other derivatives. Catalytic oxidation systems, such as Mn(III)/Co(II) catalysts in the presence of oxygen, can also facilitate the oxidative ring-opening of the furan moiety in furan-containing β-ketoesters to produce 1,4-dicarbonyl compounds. rsc.org

In the case of this compound, oxidative cleavage of the furan ring would be expected to yield a substituted 2-hydroxybenzaldehyde derivative, where the original furan ring is converted into aldehyde and carboxylic acid functionalities, which may subsequently undergo further transformations.

Reductive Transformations of the Furan Ring

The selective reduction of the furan ring in benzofurans is a common strategy to produce 2,3-dihydrobenzofurans, which are important structural motifs. nih.gov This transformation is typically achieved through catalytic hydrogenation.

Various catalytic systems have been developed for the selective hydrogenation of the heterocyclic ring while preserving the benzene ring's aromaticity. rwth-aachen.deacs.org Common catalysts include palladium on carbon (Pd/C) and Raney nickel. nih.gov More advanced systems, such as ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA), have shown high activity and selectivity for the hydrogenation of substituted benzofurans. rwth-aachen.deacs.org

The hydrogenation of this compound over such a catalyst would be expected to selectively reduce the 2,3-double bond of the furan ring, yielding 7-(chloromethyl)-2,3-dihydro-1-benzofuran. It is important to consider that under certain hydrogenation conditions (e.g., using Pd/C and hydrogen), the chloromethyl group may also be susceptible to hydrogenolysis, leading to the formation of 7-methyl-2,3-dihydro-1-benzofuran.

Catalyst SystemExpected ProductPotential Side Product
Pd/C, H₂7-(chloromethyl)-2,3-dihydro-1-benzofuran7-methyl-2,3-dihydro-1-benzofuran
Raney Nickel, H₂7-(chloromethyl)-2,3-dihydro-1-benzofuran-
Ru@SILP-LA, H₂7-(chloromethyl)-2,3-dihydro-1-benzofuran-

Rearrangement Reactions and Isomerizations of this compound

Rearrangement reactions involving the benzofuran scaffold can lead to structurally diverse and complex molecules. An unusual rearrangement has been reported where a benzopyran derivative rearranges to a benzofuran derivative under moderate conditions. nih.gov While this is a synthetic route to benzofurans rather than a reaction of one, it illustrates the potential for skeletal rearrangements in related heterocyclic systems.

More relevant to this compound is the potential for substituent migration. During the synthesis of highly substituted benzofurans via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, the migration of alkyl groups on the benzene ring has been observed. rsc.org This occurs through cationic intermediates and allows for the preparation of substitution patterns that are not easily accessible through conventional methods.

Isomerization of this compound itself could potentially occur under conditions that favor the formation of a benzylic carbocation. The chloromethyl group is a benzylic-type halide, and in the presence of a Lewis acid, it could ionize to form a carbocation. This cation could then be trapped by a nucleophile at a different position if a suitable migration pathway exists, although such isomerizations are not commonly reported for simple chloromethyl arenes without driving forces. researchgate.net

Radical Reactions Initiated or Propagated by the Chloromethyl Group

The chloromethyl group in this compound is a key functional handle for initiating radical reactions. The carbon-chlorine bond can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of a radical initiator, to generate a 7-(benzofuranyl)methyl radical.

A significant application of this reactivity is in the field of controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edunih.gov In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal complex (typically copper-based). cmu.eduyoutube.com The this compound molecule is well-suited to act as an ATRP initiator. The process would involve the reversible activation of the C-Cl bond by the copper(I) catalyst to form the 7-(benzofuranyl)methyl radical, which then initiates the polymerization of a vinyl monomer.

ComponentRoleExample
This compoundInitiator-
Styrene, Methyl MethacrylateMonomer-
CuCl/Ligand (e.g., bipyridine)Catalyst/Deactivator-
Toluene, AnisoleSolvent-

This process allows for the synthesis of well-defined polymers where the 7-(1-benzofuranyl)methyl group is located at one end of the polymer chain, providing a route to novel functional materials. cmu.edu

Catalytic Transformations of this compound

The this compound molecule possesses two primary sites for catalytic transformations: the chloromethyl group and the benzofuran ring system. The chloromethyl group is a versatile handle for various catalytic cross-coupling reactions. For instance, it can participate in reactions like Suzuki, Sonogashira, or Heck couplings, typically after conversion to a more suitable derivative like a boronic ester or an organometallic reagent. More directly, the benzylic chloride can undergo nucleophilic substitution reactions, which can be catalyzed by various means.

The benzofuran ring itself can be functionalized using transition-metal catalysis. acs.orgnih.gov Palladium- and copper-based catalysts are widely used for C-H functionalization and cross-coupling reactions on heterocyclic systems. nih.gov For example, direct arylation or alkenylation at the C2 or C3 positions of the benzofuran core can be achieved.

Furthermore, nickel-catalyzed cross-coupling reactions of substituted benzofurans with Grignard reagents have been reported for the synthesis of biologically active molecules. organic-chemistry.org Rhodium-mediated catalysis has also been employed for the chemodivergent generation of benzofuran skeletons through arylation and cyclization of propargyl alcohols with aryl boronic acids. acs.org These catalytic methodologies offer powerful tools for the further elaboration of the this compound scaffold into more complex and potentially valuable derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

The chloromethyl group at the 7-position of the 1-benzofuran core renders the molecule a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. While specific studies on this compound are not extensively documented, the reactivity of benzylic chlorides in Suzuki-Miyaura couplings is well-established. The reaction would likely proceed via the standard catalytic cycle involving oxidative addition of the C-Cl bond to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

The electron-rich nature of the benzofuran ring is expected to facilitate the oxidative addition step. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would be critical for achieving high yields and selectivity.

Illustrative Suzuki-Miyaura Coupling Reaction Conditions:

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C

This table represents typical conditions for Suzuki-Miyaura couplings of benzylic chlorides and would require optimization for the specific substrate.

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the participation of benzylic chlorides in Heck reactions is known, although less common than aryl or vinyl halides. The reaction of this compound with an alkene would be expected to proceed through a catalytic cycle initiated by the oxidative addition of the C-Cl bond to a palladium(0) species. Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, would yield the desired product.

The regioselectivity of the Heck reaction with benzylic halides can sometimes be an issue, and the choice of catalyst and reaction conditions plays a crucial role in controlling the outcome.

General Heck Reaction Parameters:

ParameterCondition
Substrate This compound
Coupling Partner Alkene (e.g., Styrene, Acrylate)
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile (B52724)
Temperature 100-140 °C

This table outlines general conditions for Heck reactions involving benzylic halides and would need empirical optimization.

Lewis Acid-Mediated Reactions

The chloromethyl group of this compound can be activated by Lewis acids, facilitating nucleophilic substitution reactions. Lewis acids coordinate to the chlorine atom, enhancing its leaving group ability and promoting the formation of a benzylic carbocation intermediate. The stability of this carbocation is augmented by resonance delocalization into the benzofuran ring system.

The electron-donating character of the benzofuran ring is anticipated to stabilize the positive charge at the benzylic position, thereby accelerating the rate of Lewis acid-mediated nucleophilic substitution. A variety of nucleophiles, including arenes (in Friedel-Crafts alkylation), alcohols, thiols, and carbanions, could potentially be employed to displace the chloride.

Potential Lewis Acid-Mediated Reactions:

Friedel-Crafts Alkylation: Reaction with an aromatic compound in the presence of a Lewis acid like AlCl₃ or FeCl₃ would lead to the formation of a diarylmethane derivative.

Substitution with Heteroatom Nucleophiles: Alcohols, thiols, and amines could react with this compound under Lewis acidic conditions to form the corresponding ethers, thioethers, and amines.

Factors Influencing Lewis Acid-Mediated Reactions:

FactorInfluence
Strength of Lewis Acid Stronger Lewis acids lead to faster reaction rates but may also promote side reactions.
Nature of Nucleophile Stronger nucleophiles will react more readily.
Solvent The choice of solvent can affect the activity of the Lewis acid and the solubility of the reactants.
Temperature Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity.

Organocatalytic Applications

While there is a lack of specific literature on the use of this compound in organocatalysis, its structure suggests potential applications. The chloromethyl group can be a target for activation by certain organocatalysts. For instance, nucleophilic substitution reactions on the benzylic chloride could potentially be catalyzed by organic molecules.

One plausible area of application is in reactions where the benzofuran moiety can act as a chiral scaffold or a directing group in asymmetric catalysis, assuming a chiral organocatalyst is employed. Furthermore, the chloromethyl group could be transformed into other functional groups that are more amenable to organocatalytic transformations.

For example, conversion of the chloromethyl group to an aldehyde would open up a vast array of well-established organocatalytic reactions, such as aldol (B89426) and Mannich reactions. However, without direct experimental evidence, the role of this compound in organocatalysis remains a topic for future investigation.

Derivatization and Construction of Complex Architectures from 7 Chloromethyl 1 Benzofuran

Synthesis of Novel Heterocyclic Systems Incorporating the Benzofuran (B130515) Scaffold

The benzofuran core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Leveraging 7-(chloromethyl)-1-benzofuran as a starting material allows for the incorporation of this important pharmacophore into more complex heterocyclic systems, thereby expanding the accessible chemical space for drug discovery.

The construction of fused ring systems is a key strategy in the development of novel therapeutic agents. While direct syntheses of fused quinolines or thiazolopyrimidinones from this compound are not extensively documented, established synthetic methodologies allow for plausible reaction pathways.

One proposed route to a benzofuran-fused quinoline (B57606) system utilizes the principles of the Friedländer annulation nih.govwikipedia.orgresearchgate.net. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A hypothetical two-step synthesis could involve the initial conversion of this compound into a suitable ketone, such as 1-(1-benzofuran-7-yl)ethan-2-one, via nucleophilic substitution with a cyanide source followed by hydrolysis and reaction with an organometallic reagent. This intermediate could then react with a 2-aminobenzaldehyde (B1207257) derivative to yield the fused quinoline architecture.

Alternatively, the chloromethyl group can be used as an anchor to build the quinoline ring. For example, alkylation of 2-aminobenzaldehyde with this compound would yield a secondary amine, which could then undergo intramolecular cyclization and subsequent oxidation to form the fused quinoline ring.

Reactant 1 Reactant 2 Proposed Conditions Product Type
This compound2-aminobenzaldehyde1. Base (e.g., K₂CO₃), Solvent (e.g., DMF); 2. Acid or base-catalyzed cyclization; 3. OxidationBenzofuro[x,y-b]quinoline
1-(1-benzofuran-7-yl)ethan-2-one2-aminobenzaldehydeAcid or base catalysis (e.g., p-TsOH, piperidine), heat2-(1-Benzofuran-7-ylmethyl)quinoline

Similarly, for the synthesis of thiazolopyrimidinones, this compound can be used to alkylate a pre-formed pyrimidine-2-thione (thiourea derivative). Subsequent intramolecular cyclization would lead to the formation of the fused thiazole (B1198619) ring, resulting in a benzofuran-substituted thiazolopyrimidinone system.

Spirocyclic systems, characterized by two rings sharing a single atom, are of great interest due to their rigid, three-dimensional structures which can provide high-affinity interactions with biological targets. The synthesis of spirocyclic compounds incorporating the benzofuran moiety can be envisioned starting from this compound.

A viable strategy involves the alkylation of a cyclic precursor that contains both a nucleophilic center and a group that can participate in a subsequent ring-closing reaction. For instance, the reaction of this compound with the enolate of a cyclic ketone, such as cyclohexanone, would attach the benzofuranylmethyl group. Further synthetic manipulations on the ketone could then facilitate an intramolecular cyclization to form the spiro center.

Another approach is the alkylation of a bifunctional acyclic reagent like diethyl malonate. Treatment of diethyl malonate with a base followed by reaction with this compound yields a substituted malonic ester. This intermediate can be further alkylated with a dihaloalkane (e.g., 1,4-dibromobutane). Subsequent intramolecular cyclization of this product would generate a spirocyclic system attached to the benzofuran scaffold.

Reactant 1 Reactant 2 Proposed Conditions Product Type
This compoundDiethyl malonate1. NaOEt, EtOH; 2. 1,4-Dibromobutane, Base; 3. Intramolecular cyclizationSpiro[cyclopentane-1,7'-yl(1-benzofuran)] derivative
This compoundCyclohexanone enolate1. LDA, THF, -78°C; 2. Further functionalization and cyclizationSpiro[cyclohexane-1,7'-yl(1-benzofuran)] derivative

Preparation of Oligomeric and Polymeric Benzofuran Derivatives

The development of functional polymers containing heterocyclic units is a growing field in materials science. The structure of this compound is analogous to benzyl (B1604629) chloride, which can undergo self-condensation under Friedel-Crafts conditions to form polymers. This suggests that this compound can serve as a monomer for the synthesis of novel poly(benzofuranylmethylene)s.

The polymerization would proceed via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid catalyst, such as SnCl₄ or AlCl₃, a benzylic carbocation is generated from this compound. This electrophile then attacks the electron-rich benzofuran ring of another monomer molecule. The benzofuran ring is activated towards electrophilic substitution, and attack could potentially occur at several positions, leading to a branched polymer structure with methylene (B1212753) bridges connecting the benzofuran units epa.govacs.org. The resulting materials would be expected to possess interesting thermal and photophysical properties.

Monomer Catalyst Proposed Conditions Product Type
This compoundLewis Acid (e.g., SnCl₄)Anhydrous solvent (e.g., nitrobenzene), heatPoly[(1-benzofuran-x,7-diyl)methylene]

Design and Synthesis of Multicomponent Systems Utilizing this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. While this compound itself is not a typical MCR component, its reactive handle can be easily transformed into functional groups suitable for such reactions.

A key transformation is the conversion of the chloromethyl group into an aldehyde. This can be achieved through methods like the Sommelet reaction, which uses hexamethylenetetramine followed by hydrolysis farmaciajournal.com. The resulting 7-formyl-1-benzofuran is an ideal aldehyde component for well-known MCRs such as the Passerini and Ugi reactions, enabling the one-pot synthesis of complex α-acyloxy carboxamides and α-aminoacyl amides bearing the benzofuran scaffold.

Alternatively, the chloromethyl group can be readily converted to an azidomethyl group via nucleophilic substitution with sodium azide (B81097). The resulting 7-(azidomethyl)-1-benzofuran can then be employed as the azide component in the Ugi-azide reaction, yielding 1,5-disubstituted tetrazoles containing the benzofuran moiety rsc.orgbeilstein-archives.org. This strategy provides rapid access to diverse, drug-like molecules.

Precursor Transformation MCR Component Multicomponent Reaction Product Class
This compoundSommelet Reaction7-formyl-1-benzofuranUgi Reactionα-Aminoacyl amides
This compoundNucleophilic Substitution (NaN₃)7-(azidomethyl)-1-benzofuranUgi-Azide Reaction1,5-Disubstituted tetrazoles

Advanced Structural Elucidation and Theoretical Investigations

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of "7-(chloromethyl)-1-benzofuran" and for probing the intricate details of its formation and subsequent reactions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives of "this compound". Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. For "this compound", this would definitively link the methylene (B1212753) protons of the chloromethyl group to their corresponding carbon atom and each aromatic proton to its specific carbon on the benzofuran (B130515) ring.

HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds), which are critical for piecing together the molecular framework. For instance, correlations would be expected between the methylene protons of the -CH₂Cl group and the C-7 and C-7a carbons of the benzofuran core. Similarly, the proton at position 2 (H-2) on the furan (B31954) ring would show correlations to carbons C-3, C-3a, and C-7a, confirming the connectivity around the heterocyclic ring. mdpi.com

Correlation Spectroscopy (COSY) would be used to identify proton-proton coupling networks, primarily within the benzene (B151609) ring portion of the molecule, helping to assign the adjacent aromatic protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the spatial proximity of different protons, which is valuable for confirming stereochemistry in more complex derivatives. mdpi.com

These 2D NMR methods, when used in concert, provide a detailed and reliable map of the molecular structure, confirming the specific substitution pattern and connectivity of "this compound". mdpi.com

Table 1: Expected 2D NMR Correlations for this compound

Proton SignalExpected HMBC Correlations (to Carbon)Expected COSY Correlations (to Proton)
H-2C-3, C-3a, C-7aH-3
H-3C-2, C-3aH-2
H-4C-5, C-7aH-5
H-5C-4, C-6, C-7H-4, H-6
H-6C-4, C-5, C-7aH-5
-CH₂ClC-6, C-7, C-7a-

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of molecules with high accuracy and for identifying transient intermediates in reaction pathways. However, direct analysis of certain reactive intermediates like chloromethylbenzofurans by atmospheric pressure ionization techniques can be challenging. nih.gov

In the synthesis or subsequent reactions of "this compound", HRMS can be employed to:

Confirm Product Identity: By providing a highly accurate mass measurement of the final product, HRMS can confirm its elemental formula (C₉H₇ClO).

Identify Intermediates: In cases where direct detection is difficult, online or post-column derivatization can be implemented. nih.gov For example, the chloromethyl group can be reacted with a suitable nucleophile to form a more stable, easily ionizable derivative that can be analyzed by HRMS. This approach allows for the indirect measurement of impurities or intermediates in the reaction mixture. nih.gov

Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) can reveal characteristic fragmentation patterns. The study of related protonated benzofuran neolignans shows that collision-induced dissociation often leads to losses of small neutral molecules. scispace.com For "this compound", one might expect fragmentation to involve the loss of HCl or the chloromethyl radical, providing structural confirmation.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. mdpi.com These methods are valuable for both structural confirmation and real-time monitoring of chemical processes. mdpi.comshu.ac.uk

For "this compound", key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching modes are expected in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-ether C-O stretching of the furan ring would produce a strong band, often around 1250-1050 cm⁻¹.

C-Cl stretching: The vibration associated with the chloromethyl group is expected in the 800-600 cm⁻¹ region.

Out-of-plane bending: Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.

These techniques are particularly well-suited for in-situ reaction monitoring. mdpi.com For instance, during the synthesis of "this compound", the disappearance of a precursor's characteristic band (e.g., an O-H stretch from a hydroxymethyl precursor) and the appearance of the C-Cl stretching band could be tracked in real-time to determine reaction kinetics and endpoint. shu.ac.uk

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aromatic C=CRing Stretching1600-1450
Benzofuran C-O-CAsymmetric Stretching1250-1200
Aromatic C-HOut-of-plane Bending900-700
Aliphatic C-ClStretching800-600

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for "this compound" itself is not publicly available, analysis of numerous other benzofuran derivatives provides significant insight into the expected structural features. nih.govnih.gov

Molecular Geometry: Studies on related 2-aryl- and 5-chloro-benzofurans show that the benzofuran ring system is essentially planar. nih.govresearchgate.net The dihedral angle between the benzofuran core and any appended rings is a key structural parameter.

Intermolecular Interactions: Crystal packing is often stabilized by weak intermolecular forces. In the absence of strong hydrogen bond donors, interactions such as C-H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with the furan oxygen of a neighboring molecule, are commonly observed. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent benzofuran moieties can play a significant role in the crystal architecture. mdpi.commdpi.com

By forming derivatives or co-crystals of "this compound" with other molecules, it would be possible to obtain single crystals suitable for X-ray analysis. This would provide unequivocal proof of its structure and reveal how the chloromethyl substituent influences the solid-state packing arrangement.

Computational Chemistry and Molecular Modeling Studies

Theoretical investigations using computational chemistry complement experimental data, offering a deeper understanding of the electronic structure and reactivity of "this compound" at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size. aps.org

Geometry Optimization: DFT calculations can predict the lowest-energy three-dimensional structure of "this compound", providing optimized bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography). researchgate.net

Electronic Properties: The calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Reactivity Prediction: DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound", the MEP map would likely show a negative potential around the furan oxygen atom and a positive potential around the protons and the chloromethyl group, indicating their susceptibility to different types of reagents.

Spectroscopic Correlation: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands. researchgate.netnih.gov

These computational studies provide predictive insights into the molecule's behavior, guiding synthetic efforts and helping to rationalize observed experimental outcomes. researchgate.net

Molecular Dynamics Simulations for Solvent Effects or Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, offering insights into their conformational flexibility and the influence of the surrounding environment. emory.edu For this compound, MD simulations can elucidate how different solvents impact its three-dimensional structure and the orientation of the chloromethyl substituent. Such simulations model the interactions between the solute and solvent molecules over time, providing a detailed picture of the solvation shell and its effect on molecular conformation. dovepress.commdpi.com

The choice of solvent model is critical for the accuracy of these simulations. Explicit solvent models surround the molecule with a large number of individual solvent molecules, offering a highly detailed and realistic representation of the solvent environment. nih.gov This approach is crucial for understanding specific interactions like hydrogen bonding. nih.gov Conversely, implicit solvent models represent the solvent as a continuous medium with average properties, which is computationally less demanding but may not capture the nuances of direct solvent-molecule interactions. nih.govnih.gov

For this compound, MD simulations could track the rotational freedom of the C-C bond connecting the chloromethyl group to the benzofuran ring. The analysis of the simulation trajectory would reveal the most stable conformations (rotamers) in various solvents, from nonpolar (like chloroform) to polar (like water or dimethyl sulfoxide). This is vital as the conformation can significantly influence the molecule's reactivity and interactions with other molecules. The simulation can quantify parameters such as the radius of gyration and the solvent-accessible surface area (SASA) to describe the compactness and solvent exposure of the molecule in different environments. dovepress.com

Table 1: Approaches in Molecular Dynamics Simulations for Solute Analysis

Simulation Aspect Description Relevance to this compound
Solvent Model Explicit: Individual solvent molecules are simulated. Implicit: Solvent is treated as a continuous medium. nih.govnih.gov Explicit models can reveal specific interactions between water/DMSO and the chloromethyl group or furan oxygen. Implicit models offer a general understanding of stability in different dielectric media.
Force Fields A set of parameters used to calculate the potential energy of the system (e.g., AMBER, GAFF). dovepress.com A suitable force field is required to accurately model the atomic interactions and bonding parameters specific to the substituted benzofuran structure.
Conformational Sampling Exploring the possible three-dimensional arrangements of the molecule to identify low-energy, stable conformations. emory.edu Determines the preferred orientation of the chloromethyl group relative to the benzofuran ring, which affects its accessibility for reactions.
Thermodynamic Integration A method to calculate the free energy differences, such as the energy of solvation. Can be used to predict the solubility and partitioning behavior of the compound between different solvent phases.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comirjweb.com The LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. beilstein-journals.org

For this compound, the introduction of the chloromethyl group, an electron-withdrawing substituent, is expected to influence the energy levels of the frontier orbitals compared to the parent 1-benzofuran molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these orbital energies. researchgate.net The chloromethyl group would likely lower the energy of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap determines how its reactivity is altered. Analysis of the spatial distribution of the HOMO and LUMO can identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

Compound EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Predicted Reactivity
1-Benzofuran (Gas Phase) -7.15 0.10 7.05 Low
Substituted Benzofuran -7.45 -0.25 6.80 Higher than parent compound

Note: This table is illustrative, based on general principles and data for related compounds. researchgate.net The HOMO-LUMO gap tends to decrease with substitution, indicating increased reactivity.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions, offering a level of detail often inaccessible through experimental methods alone. By calculating the potential energy surface for a reaction, researchers can identify stable reactants, products, intermediates, and the high-energy transition states that connect them. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics.

For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. Computational studies, typically using Density Functional Theory (DFT), can be employed to model this reaction with various nucleophiles. The calculations can compare different potential mechanisms, such as a concerted SN2 pathway versus a stepwise SN1 pathway involving a carbocation intermediate.

The computational pathway would involve:

Geometry Optimization: Finding the lowest energy structures for the reactant (this compound and a nucleophile), the product, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that represents the transition state structure.

Frequency Analysis: Confirming the nature of the stationary points (minimum or transition state) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: Plotting the reaction path from the transition state down to the reactant and product to ensure the correct pathway has been identified.

Such studies can clarify how the electronic structure of the benzofuran ring influences the reactivity of the chloromethyl group and predict how changing the nucleophile or solvent would affect the reaction rate and mechanism. mdpi.com

Prediction of Non-Covalent Interactions in Benzofuran Derivatives

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. These interactions, while weaker than covalent bonds, collectively govern molecular recognition and self-assembly processes. mdpi.com For benzofuran derivatives, several types of NCIs are significant, and their presence and strength can be predicted and analyzed using computational methods.

Key computational tools for studying NCIs include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at these points can characterize the strength and nature of the interaction. rsc.org

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of non-covalent interactions in real space, color-coding them to distinguish between stabilizing attractive forces (like hydrogen bonds) and destabilizing steric repulsion. mdpi.com

Hirshfeld Surface Analysis: This technique maps the electron distribution to visualize and quantify intermolecular contacts in a crystal lattice, providing a "fingerprint" plot that summarizes the different types of interactions. mdpi.comrsc.org

For this compound, these methods can predict a range of important NCIs that would dictate its solid-state structure and interactions with other molecules.

Table 3: Potential Non-Covalent Interactions in this compound

Interaction Type Description Potential Role in this compound
π-π Stacking Attractive interaction between the electron clouds of aromatic rings. Stacking between the benzofuran rings of adjacent molecules, contributing to crystal lattice stability.
CH···π Interactions An interaction between a C-H bond and the π-system of the aromatic ring. illinois.edu The C-H bonds of the chloromethyl group or the aromatic ring can interact with the π-face of a neighboring molecule.
Halogen Bonding An attractive interaction involving the chlorine atom acting as an electrophilic region (σ-hole). The chlorine atom could interact with a nucleophilic region on another molecule, such as the furan oxygen.
CH···O/CH···Cl Hydrogen Bonds Weak hydrogen bonds where a C-H group acts as the donor and an oxygen or chlorine atom acts as the acceptor. illinois.edu These interactions can form a network connecting molecules, influencing their packing arrangement.

Applications in Advanced Organic Synthesis and Materials Science

7-(chloromethyl)-1-benzofuran as a Synthetic Synthon for Complex Organic Molecules

This compound is a versatile bifunctional molecule that serves as a valuable building block, or synthon, in modern organic synthesis. The benzofuran (B130515) nucleus is a significant heterocyclic scaffold found in numerous biologically active compounds and natural products. nih.govscienceopen.com The utility of this specific compound is enhanced by the presence of the chloromethyl group (-CH₂Cl) at the 7-position. This group provides a reactive handle for a variety of chemical transformations, allowing for the strategic construction of more complex molecular architectures.

The reactivity of the chloromethyl group is central to its function as a synthon. It is an electrophilic site, susceptible to nucleophilic substitution reactions (Sɴ1 and Sɴ2 mechanisms), which allows for the facile introduction of a wide range of functional groups. This controlled reactivity enables chemists to selectively form new carbon-carbon and carbon-heteroatom bonds, making it a key component in multi-step synthetic pathways.

In retrosynthetic analysis, complex target molecules are deconstructed into simpler, commercially available or easily synthesized precursors. This compound is an attractive starting material in these strategies due to its defined structure and predictable reactivity. When a target molecule contains a 7-substituted benzofuran moiety, the key bond can often be disconnected to reveal this compound as the parent synthon.

The primary retrosynthetic disconnection involves the bond between the methylene (B1212753) carbon of the chloromethyl group and a nucleophilic species. This approach is particularly effective for synthesizing molecules where the benzofuran core is linked via an ether, thioether, amine, or a new carbon-carbon bond at the 7-position. The chloromethyl group can be readily displaced by O-, S-, or N-nucleophiles, enabling the systematic modification of the benzofuran scaffold.

Table 1: Retrosynthetic Disconnections and Corresponding Synthetic Reactions for this compound

Target MoietyRetrosynthetic DisconnectionForward Reaction TypeNucleophile
R-O-CH₂-BenzofuranC-O BondWilliamson Ether SynthesisR-O⁻
R-S-CH₂-BenzofuranC-S BondThioether SynthesisR-S⁻
R₂N-CH₂-BenzofuranC-N BondN-AlkylationR₂N-H
R-CH₂-BenzofuranC-C BondAlkylationR⁻ (e.g., Grignard, organolithium)
N₃-CH₂-BenzofuranC-N BondAzide (B81097) SubstitutionN₃⁻

This strategic utility allows chemists to design convergent and efficient synthetic routes to complex natural products and medicinally important compounds that possess the benzofuran structural framework. researchgate.netnih.gov

The role of this compound extends to its use as a precursor for a diverse library of advanced fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and materials science. The benzofuran ring system itself is a pharmacophore present in many compounds with a wide range of therapeutic potentials, including antitumor, antimicrobial, and antiviral activities. researchgate.netresearchgate.net

By leveraging the reactivity of the chloromethyl group, a multitude of derivatives can be generated from this single precursor. For instance, reaction with various phenols, thiols, and amines leads to the creation of novel benzofuran derivatives with potentially enhanced or new biological activities. This versatility is crucial for developing structure-activity relationships (SAR) in drug discovery programs, where systematic modification of a lead compound is necessary to optimize its therapeutic properties.

Furthermore, the compound can be used to synthesize specialized ligands for catalysis or as a key intermediate in the production of agrochemicals. The ability to introduce diverse functionalities allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity, which are critical for the performance of these advanced chemicals.

Role in Polymer Chemistry and Functional Materials

The unique combination of a rigid, aromatic benzofuran core and a reactive chloromethyl group makes this compound a candidate for the development of novel polymers and functional materials. Heterocycles are often incorporated into polymer structures to impart specific thermal, electronic, or mechanical properties.

While direct polymerization of this compound is not typical, it can be chemically modified to create monomers suitable for step-growth polymerization. For example, the chloromethyl group can be converted into other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups. The resulting bifunctional benzofuran derivative (e.g., a diol or diamine) can then be reacted with a complementary comonomer (e.g., a diacid or diisocyanate) to form polyesters, polyamides, or polyurethanes.

In such polymers, the rigid benzofuran unit is integrated directly into the polymer backbone. This incorporation can significantly impact the material's properties by:

Increasing Thermal Stability: The aromatic nature of the benzofuran ring enhances the thermal and thermo-oxidative stability of the polymer chain.

Modifying Mechanical Properties: The rigidity of the heterocyclic unit can increase the polymer's tensile strength and modulus while potentially reducing its flexibility.

Altering Solubility: The presence of the benzofuran moiety affects the polymer's solubility in various organic solvents.

An alternative approach is to use this compound to modify existing polymers. The chloromethyl group can participate in grafting reactions, where the benzofuran moiety is attached as a pendant group to the side of a polymer chain. This can be achieved by reacting it with polymers that have nucleophilic sites on their backbone or side chains.

Grafting benzofuran units onto a commodity polymer can be a powerful method to enhance its properties without fundamentally changing its backbone structure.

Table 2: Potential Effects of Incorporating Benzofuran Moieties on Polymer Properties

PropertyEffect of IncorporationRationale
Glass Transition Temp. (Tg) IncreaseThe rigid, bulky benzofuran group restricts segmental motion of the polymer chains.
Thermal Stability IncreaseAromatic heterocycles are inherently more stable at high temperatures than aliphatic chains.
Refractive Index IncreaseAromatic structures typically have a higher refractive index than aliphatic structures.
Solvent Resistance VariableCan increase or decrease depending on the polarity of the polymer and the solvent.
UV Resistance Potential IncreaseAromatic systems can absorb UV radiation, potentially protecting the polymer backbone.

Applications in Optoelectronic Materials

Benzofuran derivatives are recognized for their role in the development of materials with unique optical and electronic properties, making them relevant to the field of optoelectronics. The extended π-conjugated system of the benzofuran ring is capable of interacting with light and transporting charge, which are fundamental requirements for optoelectronic devices. nih.gov Thiophene-substituted benzofuran derivatives, for example, have been utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.gov

The utility of this compound in this context lies in its function as a building block for larger, more complex conjugated systems. The chloromethyl group serves as a synthetic handle to attach the benzofuran core to other photoactive or electroactive moieties. This modular approach allows for the systematic tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and optical band gap. dntb.gov.ua

Table 3: Potential Optoelectronic Applications of Benzofuran-Containing Materials

ApplicationRole of the Benzofuran MoietyTunability via the Chloromethyl Group
Organic Light-Emitting Diodes (OLEDs) Can act as a charge-transporting or emissive component in the device stack.Allows for the attachment of other aromatic groups to tune the emission color and efficiency.
Organic Photovoltaics (OPVs) Functions as an electron-donating unit within a donor-acceptor polymer or small molecule. nih.govEnables synthesis of various donor materials to optimize absorption spectra and energy level alignment.
Organic Field-Effect Transistors (OFETs) Forms part of the semiconducting layer, facilitating charge carrier mobility. nih.govPermits structural modifications to improve molecular packing and charge transport characteristics.
Non-linear Optical (NLO) Materials The π-system contributes to the material's NLO response.Allows for the introduction of electron-donating or -withdrawing groups to enhance NLO properties.

By using this compound as a precursor, researchers can design and synthesize novel organic semiconductors where the inherent electronic properties of the benzofuran core are combined with those of other functional units to create materials tailored for specific optoelectronic applications.

Use in Supramolecular Chemistry and Host-Guest Systems

The strategic incorporation of benzofuran scaffolds into larger supramolecular assemblies and host-guest systems represents a sophisticated application of this heterocyclic motif in materials science and advanced organic synthesis. The rigid structure of the benzofuran unit, combined with the ability to introduce specific functional groups, allows for the construction of complex three-dimensional architectures with tailored recognition and binding properties. The compound this compound is a particularly valuable synthon in this field due to its reactive chloromethyl group, which serves as a convenient anchor point for building elaborate macrocyclic structures.

The design of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. Benzofuran derivatives have been successfully integrated into macrocyclic hosts, such as calixarenes and other custom-designed macrocycles, to create cavities with specific sizes, shapes, and electronic environments. These tailored cavities can then selectively bind to guest molecules or ions through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

While direct experimental studies detailing the use of this compound in the synthesis of specific host-guest systems are not extensively documented in publicly available literature, its potential is evident from related research. The chloromethyl group is highly amenable to nucleophilic substitution reactions, enabling the covalent linkage of the benzofuran unit to other aromatic or aliphatic building blocks. This reactivity is fundamental for the stepwise or template-directed synthesis of macrocycles. For instance, reaction with polyamines or polyphenols could lead to the formation of novel benzofuran-containing cryptands or calixarene analogues.

Research has demonstrated the synthesis of unusual calixarenes that incorporate benzofuran moieties, such as homocalix nih.govarene nih.govbenzofuran macrocycles nih.gov. These structures can form stable complexes with guest molecules, highlighting the utility of the benzofuran unit in creating effective binding pockets nih.gov. The presence of the benzofuran oxygen atom can also play a direct role in coordinating to cationic guests.

Furthermore, macrocycles incorporating dibenzofuran units have been shown to form stable dinuclear copper(II) complexes that act as receptors for various anionic substrates nih.gov. This indicates that benzofuran-containing hosts can be designed for anion sensing and recognition, a significant area of research in environmental and biological chemistry.

The binding affinity of benzofuran derivatives to biomacromolecules, such as proteins, has also been investigated. Studies on the interaction of functionalized benzofurans with bovine serum albumin (BSA) have provided insights into the binding modes and affinities, which are crucial for applications in drug delivery and diagnostics nih.gov.

Below is a data table with representative binding constants for various benzofuran-containing and related host-guest systems, illustrating the range of affinities observed.

Host MoleculeGuest Molecule/IonBinding Constant (K)Solvent/Conditions
Benzomonofuran derivative (BF1)Bovine Serum Albumin (BSA)Kd = 28.4 ± 10.1 nMAqueous buffer
Benzodifuran derivative (BDF1)Bovine Serum Albumin (BSA)Kd = 142.4 ± 64.6 nMAqueous buffer
Dinuclear Cu(II) macrocycle with dibenzofuran unitsOxalate (ox2-)log K = 5.30H2O:DMSO (1:1 v/v)
Dinuclear Cu(II) macrocycle with dibenzofuran unitsPhthalate (ph2-)log K = 4.85H2O:DMSO (1:1 v/v)
Calix nih.govarene nih.govchromanen-Butylammonium ion-CDCl3

Table 1: Representative Binding Data for Benzofuran-Related Host-Guest Systems

The data in Table 1, sourced from studies on related benzofuran and dibenzofuran systems, demonstrates the potential for creating host molecules with high affinity and selectivity for a range of guests, from small ions to large biomolecules. The reactive nature of this compound positions it as a key building block for the future development of novel and sophisticated supramolecular systems with applications in sensing, catalysis, and materials science.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of benzofurans has evolved significantly beyond classical methods like the Perkin rearrangement. jocpr.com For 7-(chloromethyl)-1-benzofuran, future synthetic efforts will likely concentrate on methods that offer greater efficiency, modularity, and functional group tolerance.

Another area of development is the use of one-pot, multi-component reactions. Strategies involving palladium and copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization have been effective for various benzofuran (B130515) derivatives and could be optimized for this specific target. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes to this compound
Synthetic StrategyPotential PrecursorsKey TransformationAnticipated Advantages
C-H Activation/Annulationm-chloromethyl phenol (B47542) derivative, alkyneRuthenium-catalyzed aerobic oxidation and annulationHigh atom economy, reduced number of steps. rsc.orgnih.gov
Migrative Benzofuran SynthesisSubstituted o-cresol, alkynyl sulfoxide thieme-connect.comthieme-connect.com-sigmatropic rearrangement and substituent migrationAccess to highly substituted analogs, modularity. tus.ac.jprsc.org
Tandem Coupling/Cyclizationo-iodophenol derivative, terminal alkynePd/Cu-catalyzed Sonogashira coupling and intramolecular cyclizationGood functional group tolerance, established reliability. nih.gov

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by two key features: the aromatic benzofuran core and the reactive chloromethyl group. While the chloromethyl moiety is a well-known electrophilic handle for nucleophilic substitution, future research could uncover more nuanced reactivity.

Exploration into transition-metal-catalyzed cross-coupling reactions at the chloromethyl position could provide access to a wide array of derivatives that are otherwise difficult to synthesize. Furthermore, the interplay between the substituent at the 7-position and the reactivity of the furan (B31954) ring is an area ripe for investigation. For instance, nickel-catalyzed ring-opening of the benzofuran core has been demonstrated for the synthesis of ortho-functionalized phenols. acs.org Investigating how the 7-(chloromethyl) group influences the regioselectivity and efficiency of such C–O bond cleavage reactions could lead to novel synthetic transformations.

Future studies may also focus on radical-mediated reactions, where the chloromethyl group could serve as a radical precursor, enabling novel C-C bond formations and cyclizations.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, reaction control, and efficiency. nih.govuc.pt The synthesis of this compound and its derivatives are ideal candidates for integration with flow chemistry.

Many of the novel synthetic routes, such as metal-catalyzed C-H functionalization or tandem cyclizations, involve highly reactive intermediates or exothermic processes that can be managed more effectively in a continuous flow reactor. uc.ptnih.gov The precise control over residence time, temperature, and stoichiometry in a flow system can lead to higher yields, improved selectivity, and a reduction in side-product formation compared to conventional batch processing. nih.gov

Automated synthesis platforms, which combine flow reactors with robotic systems for reagent handling and in-line analysis, could be employed for the rapid optimization of reaction conditions and the generation of a library of this compound derivatives for screening purposes.

Table 2: Hypothetical Batch vs. Flow Process for Derivatization
ParameterConventional Batch ProcessContinuous Flow Process
Reaction TimeHoursMinutes. nih.gov
Heat TransferLimited by vessel surface areaHighly efficient due to high surface-area-to-volume ratio. uc.pt
SafetyPotential for thermal runaway with exothermic reactionsInherently safer due to small reaction volumes. uc.pt
ScalabilityRequires larger reactors, re-optimization often neededAchieved by running the system for a longer duration ("scaling out"). uc.pt
Yield/SelectivityVariableOften higher due to precise control. nih.gov

Advanced Catalyst Development for Selective Transformations

Catalysis is central to modern organic synthesis, and the future of this compound chemistry will rely on the development of more advanced and selective catalysts. nih.gov For this specific molecule, catalyst design could target several key transformations.

Selective C-H Functionalization: While the 7-position is occupied, developing catalysts that can selectively functionalize other positions on the benzofuran ring (e.g., C2, C3, C4, C5, or C6) would provide a powerful tool for creating structural diversity. Catalysts based on palladium, rhodium, or iridium could be designed to direct functionalization to a specific C-H bond based on steric or electronic factors.

Enantioselective Catalysis: For reactions involving the chloromethyl group that create a new stereocenter, the development of chiral catalysts is crucial. For example, a catalytic enantioselective substitution of the chloride would provide access to non-racemic products. Chiral palladium complexes and organocatalysts have shown success in similar transformations and could be adapted for this system. nih.govacs.org

Bimetallic Catalysis: The use of heterobimetallic catalysts, such as Au-Ag systems, has enabled novel cascade reactions for the direct synthesis of functionalized benzofurans from simple phenols. thieme-connect.com Developing similar bimetallic systems could unlock new reaction pathways for both the synthesis and subsequent modification of this compound.

Predictive Modeling for Chemical Design and Synthesis

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these techniques offer several avenues for future exploration.

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms for the synthesis and derivatization of the target molecule. mdpi.com By calculating the energy profiles of different pathways, researchers can predict the most likely products, identify key intermediates, and understand the role of the catalyst, thereby accelerating the optimization of experimental conditions. nih.gov

By integrating these advanced computational tools with modern synthetic methods, the exploration of this compound and its chemical space can be pursued with greater precision and efficiency.

Q & A

Q. What are the established synthetic routes for 7-(chloromethyl)-1-benzofuran, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves functionalization of the benzofuran core. A common strategy is the chloromethylation of 1-benzofuran derivatives using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under Lewis acid catalysis (e.g., ZnCl₂). Optimization focuses on controlling electrophilic substitution regioselectivity at the 7-position. For example, Kitamura et al. (2012) demonstrated that adjusting solvent polarity (e.g., dichloroethane vs. THF) and catalyst loading (e.g., 10–20 mol% ZnCl₂) significantly impacts yield and purity . Pre-purification of intermediates via column chromatography (silica gel, hexane/ethyl acetate) is critical to minimize byproducts.

Q. How can spectroscopic techniques confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. Key diagnostic signals include:

  • ¹H NMR : A singlet at δ ~4.6 ppm for the chloromethyl (–CH₂Cl) group.
  • ¹³C NMR : A resonance at δ ~45 ppm for the CH₂Cl carbon.
  • HSQC/HMBC : Correlations between the chloromethyl protons and the adjacent aromatic carbons (C6 and C8) confirm substitution at the 7-position. X-ray crystallography, as shown in Choi et al. (2009), provides definitive proof of regiochemistry by resolving bond angles and torsional strain in the benzofuran ring .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization (using ethanol/water mixtures) and flash chromatography (silica gel, gradient elution with hexane:ethyl acetate) are standard. For chlorinated byproducts, fractional distillation under reduced pressure (80–100°C, 0.1 mmHg) may be employed. Monitoring via thin-layer chromatography (TLC, Rf ~0.5 in 7:3 hexane:ethyl acetate) ensures purity >95% .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed using computational chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) reactivity. Fukui indices identify the 7-position as the most nucleophilic site on the benzofuran ring, aligning with experimental outcomes. Solvent effects can be modeled using the Conductor-like Polarizable Continuum Model (CPCM), revealing that polar aprotic solvents stabilize the transition state for chloromethylation at the 7-position .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., arylboronic acid vs. vinylboronic esters) arise from steric hindrance at the chloromethyl group. Palladium catalysts with bulky ligands (e.g., SPhos) improve turnover by reducing undesired β-hydride elimination. Kinetic studies (e.g., Eyring plots) further show that electron-withdrawing substituents on the benzofuran ring accelerate oxidative addition but slow transmetallation .

Q. How can advanced spectroscopic methods resolve ambiguities in the degradation pathways of this compound under oxidative conditions?

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) coupled with isotopic labeling (e.g., ¹³C-CH₂Cl) identifies degradation intermediates. For example, hydroxylation at the 3-position forms a quinone-like structure, confirmed by High-Resolution Mass Spectrometry (HRMS) and IR (C=O stretch at ~1680 cm⁻¹). Electron Paramagnetic Resonance (EPR) detects radical intermediates during photodegradation, informing stability studies .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Control Variables : Maintain strict temperature control (±2°C) during exothermic steps (e.g., chloromethylation).
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of Lewis acid catalysts.
  • Catalyst Screening : Test ZnCl₂, FeCl₃, and AlCl₃ to optimize electrophilic substitution efficiency.
  • Scale-Up Protocols : Gradually increase batch size (0.1 mmol → 10 mmol) while monitoring heat transfer and mixing efficiency .

Q. How should researchers analyze conflicting data in the biological activity of this compound analogs?

Contradictory cytotoxicity results (e.g., IC₅₀ variations across cell lines) require:

  • Dose-Response Curves : Validate using at least three independent assays (MTT, ATP-lite, apoptosis markers).
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to assess pharmacokinetic interference.
  • Molecular Docking : Compare binding poses in target proteins (e.g., kinase domains) to explain selectivity differences .

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